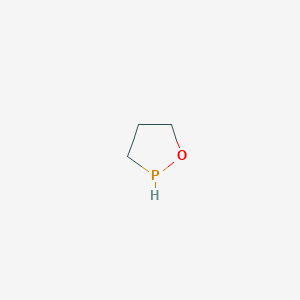

1,2-Oxaphospholane

Description

Structure

3D Structure

Properties

CAS No. |

6920-93-0 |

|---|---|

Molecular Formula |

C3H7OP |

Molecular Weight |

90.06 g/mol |

IUPAC Name |

oxaphospholane |

InChI |

InChI=1S/C3H7OP/c1-2-4-5-3-1/h5H,1-3H2 |

InChI Key |

FXPDGSSSQUFIPW-UHFFFAOYSA-N |

Canonical SMILES |

C1COPC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Oxaphospholanes and Their Derivatives

Cyclization and Annulation Strategies for 1,2-Oxaphospholane Ring Formation

Cyclization and annulation reactions represent the primary methods for constructing the this compound ring. Cyclization involves the formation of one of the ring's bonds, while annulation builds the ring through the simultaneous formation of two bonds. researchgate.netbeilstein-journals.org

Intramolecular Nucleophilic Substitution of Haloalkylphosphonic and Phosphinic Acid Derivatives

A prominent method for forming the this compound ring is through the intramolecular nucleophilic substitution of 3-haloalkylphosphonic and phosphinic acid derivatives. researchgate.netresearchgate.net This approach involves a nucleophilic attack from an oxygen atom onto a carbon atom bearing a halogen, leading to the closure of the five-membered ring. The process is a type of intramolecular Williamson ether synthesis, where the alkoxide is generated in situ. masterorganicchemistry.com

The reaction typically proceeds by treating a γ-halo alcohol with a phosphonic or phosphinic acid derivative in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then displaces the halide in an intramolecular SN2 reaction.

A key aspect of this methodology is the control of stereochemistry at the phosphorus center. The reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with Grignard reagents proceeds with a regioselective endocyclic P–O bond cleavage, allowing for the synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates. beilstein-journals.org

| Starting Material | Reagents | Product | Reference |

| 3-Haloalkylphosphonic acid derivative | Base (e.g., NaH) | This compound 2-oxide | researchgate.netresearchgate.net |

| 3-Haloalkylphosphinic acid derivative | Base (e.g., NaH) | Substituted this compound 2-oxide | researchgate.netresearchgate.net |

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Grignard Reagent (e.g., RMgBr) | γ-Hydroxypropyl P-chirogenic phosphine oxide | beilstein-journals.org |

[2+2] Cycloaddition Pathways to 1,2-Oxaphospholanes

[2+2] cycloaddition reactions offer another route to this compound derivatives. While less common than cyclization methods, this approach has been explored for the synthesis of the four-membered 1,2-oxaphosphetane ring, which can then potentially be converted to 1,2-oxaphospholanes. researchgate.net For instance, oxophosphonium ions, which are isoelectronic with carbonyl compounds, can undergo [2+2] cycloaddition with alkynes to form 1,2-oxaphosphete ions. researchgate.net

The direct [2+2] cycloaddition to form 1,2-oxaphospholanes is not as well-established. However, related [2+2+1] cycloadditions catalyzed by transition metals have been used to construct other phosphorus-containing heterocycles, suggesting potential for adaptation. rsc.org

Annulation Approaches for this compound Construction

Annulation strategies involve the formation of two bonds in a single synthetic operation to construct the this compound ring. These methods are often categorized as [4+1] and [3+2] annulations. researchgate.netbeilstein-journals.org

In a [4+1] annulation, a four-atom component containing a carbon backbone and a terminal nucleophile reacts with a one-atom phosphorus-containing electrophile. Conversely, a [3+2] annulation involves the reaction of a three-atom fragment with a two-atom fragment. These strategies are valuable for creating diverse this compound derivatives. researchgate.net

Ring Expansion Approaches to this compound Derivatives

Ring expansion reactions provide an alternative pathway to 1,2-oxaphospholanes, starting from smaller, more readily available heterocyclic precursors.

Phosphene-Induced Ring Expansion of Oxiranes

A novel and efficient strategy for the synthesis of 4-vinyl-1,2-oxaphospholane 2-oxides involves the phosphene-induced ring expansion of vinyloxiranes. nih.gov In this reaction, phosphenes, generated in situ from phosphoryl diazomethanes, react with vinyloxiranes. This catalyst-free method is characterized by high atom economy, a fast reaction rate, broad functional group tolerance, and high yields. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Vinyloxirane | Phosphoryl diazomethane | 4-Vinyl-1,2-oxaphospholane 2-oxide | nih.gov |

Oxygen Insertion into C-P Bond of Phosphetane (B12648431) Oxides

The Baeyer-Villiger-type oxidation of phosphetane oxides presents a direct method for synthesizing this compound oxides. This reaction involves the insertion of an oxygen atom into a carbon-phosphorus bond of the four-membered phosphetane ring. researchgate.net

The reaction is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). For substituted phosphetane oxides, the regioselectivity of the oxygen insertion is a key consideration. In the case of 2,2,3-trimethyl-substituted phosphetane oxides, the oxygen atom preferentially inserts at the least substituted carbon, leading to the formation of regioisomeric products. researchgate.net The reaction is believed to proceed with retention of stereochemistry at the phosphorus center. researchgate.net

| Starting Material | Reagent | Product | Key Finding | Reference |

| Substituted Phosphetane Oxide | m-Chloroperbenzoic acid (m-CPBA) | This compound oxide | Oxygen insertion into a C-P bond. | researchgate.net |

| 2,2,3,4,4-Pentamethyl-substituted phosphetane oxide | m-CPBA | Single this compound oxide isomer | Reaction proceeds with retention of stereochemistry. | researchgate.net |

| 2,2,3-Trimethyl-substituted phosphetane oxide | m-CPBA | Regioisomeric this compound oxides | Preferential insertion at the least substituted carbon. | researchgate.net |

Reactions Involving Phosphinidenoid Complexes for this compound Synthesis

Phosphinidenoid complexes, particularly those of the Li/Cl type, have emerged as versatile reagents for the synthesis of phosphorus-containing heterocycles. These complexes exhibit a unique reactivity profile that allows for their insertion into various chemical bonds, leading to the formation of novel cyclic structures, including 1,2-oxaphospholanes.

A notable method for the synthesis of C-unsubstituted this compound complexes involves the reaction of a Li/Cl phosphinidenoid complex with 3-bromo-propan-1-ol. researchgate.net This reaction proceeds through a formal insertion into the O-H bond of the alcohol, followed by an intramolecular dehydrohalogenation to furnish the five-membered ring system. researchgate.netuni-bonn.de The use of a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), facilitates the final ring-closing step. researchgate.net This approach provides a direct route to this compound complexes bearing substituents only at the phosphorus atom. researchgate.net

In contrast, the reaction of the phosphinidenoid complex with tert-butyllithium (B1211817) (tBuLi) leads to the selective formation of a phosphinito complex, highlighting the tunable reactivity of these intermediates. researchgate.net

Li/Cl phosphinidenoid complexes have been shown to react with epoxides to generate four-membered 1,2-oxaphosphetane complexes. researchgate.net While the primary focus of these reactions is often the formation of the smaller ring system, the underlying reactivity showcases the potential for ring-expansion strategies to access larger heterocycles like 1,2-oxaphospholanes under specific conditions. For instance, the reaction of a P-triphenylmethyl (trityl) substituted Li/Cl phosphinidenoid complex with various epoxides in the absence of 12-crown-4 (B1663920) cleanly yields 1,2-oxaphosphetane complexes. researchgate.net The reaction with styrene (B11656) oxide, however, leads preferentially to the C3-substituted 1,2-oxaphosphetane complexes. researchgate.net The principles of these ring-opening and subsequent cyclization reactions with bifunctional reagents could potentially be extended to synthesize 1,2-oxaphospholanes.

Li/Cl Phosphinidenoid Complex Reactions with Halogenated Alcohols

Other Synthetic Routes to 1,2-Oxaphospholanes

Beyond phosphinidenoid chemistry, several other effective methodologies have been established for the construction of the this compound ring system. These methods often employ classic organophosphorus reactions or novel radical-based strategies.

The Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group, has been successfully applied to the synthesis of this compound derivatives. In one application, a series of dialkyl α-diethylphosphonoylethyl-α-hydroxy-ethylphosphonates were prepared via the Pudovik reaction of a γ-oxophosphonate with dialkyl phosphites. thieme-connect.com These adducts, upon attempted O-acylation, underwent an unexpected cyclization to yield 5-phosphonoyl-1,2-oxaphospholane 2-oxides. thieme-connect.comresearchgate.net Similarly, treatment of the hydroxyphosphonate precursors with cesium carbonate also induced cyclization to the same this compound products. thieme-connect.comresearchgate.net

This intramolecular cyclization pathway highlights a powerful application of the Pudovik reaction in generating functionalized this compound systems. The reaction of diethyl 2-oxopropylphosphonate with dialkyl phosphites on the surface of Al2O3/KF also produces α-hydroxyphosphonate precursors that can potentially lead to this compound structures. researchgate.net

| Starting Material (γ-oxophosphonate) | Reagent (Dialkyl Phosphite) | Intermediate (α-hydroxy-ethylphosphonate) | Cyclization Condition | Product (this compound derivative) | Reference |

|---|---|---|---|---|---|

| γ-oxophosphonate | Dialkyl phosphites | Dialkyl α-diethylphosphonoylethyl-α-hydroxy-ethylphosphonates | Attempted O-acylation or Cs2CO3 | 5-phosphonoyl-1,2-oxaphospholane 2-oxides | thieme-connect.comresearchgate.net |

A novel and elegant approach to chiral 1,2-oxaphospholanes involves the fragmentation of carbohydrate-derived anomeric alkoxyl radicals. nih.govresearcher.life This methodology provides a pathway to chiral vinylphosphonates and vinylphosphine oxides, which serve as key intermediates. nih.govcsic.esresearchgate.net These vinyl phosphorus compounds can be readily transformed into 3-methylene-1,2-oxaphospholanes, which are also named 2-methylene-1-phosphapentofuranoses. nih.govresearcher.lifecsic.es

| Starting Material Class | Key Reaction | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Carbohydrate derivatives | Anomeric alkoxyl radical fragmentation | Chiral vinylphosphonates and vinylphosphine oxides | 3-methylene-1,2-oxaphospholanes | nih.govresearcher.lifecsic.es |

Multi-component reactions offer an efficient and atom-economical route to complex molecular architectures from simple starting materials in a single operation. A four-component one-pot sequential approach has been developed for the synthesis of dihydro oxaphospholo pyrazole (B372694) 2-oxide derivatives, which are complex five-membered oxaphosphaheterocycles. researchgate.net

This method involves the in situ generation of methylpyrazolin-5-one from the reaction of ethyl acetoacetate (B1235776) and phenyl hydrazine. researchgate.net This intermediate then undergoes a sequential reaction with various aromatic aldehydes and phenyl dichloro phosphine in acetic acid to afford the final dihydro oxaphospholo pyrazole 2-oxide products. researchgate.net While this specific example leads to a fused heterocyclic system, the underlying principles of multi-component reactions involving phosphorus dichlorides and carbonyl compounds demonstrate a powerful strategy for the construction of diverse this compound-containing scaffolds.

Reactivity and Reaction Mechanisms of 1,2 Oxaphospholanes

Ring-Opening Reactions of 1,2-Oxaphospholane Systems

Ring-opening reactions are a predominant feature of this compound chemistry. These transformations can be initiated by nucleophiles or through cationic polymerization, leading to a range of linear phosphorus-containing molecules. The facility of these reactions is attributed to the relief of ring strain and the electrophilic nature of the pentavalent phosphorus atom.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack at the electrophilic phosphorus center is a common and synthetically useful pathway for the ring-opening of this compound derivatives, particularly this compound 2-oxides. This approach allows for the introduction of a wide variety of substituents onto the phosphorus atom, yielding functionalized open-chain products.

The reaction of this compound 2-oxides with Grignard reagents provides a direct method for the formation of P-C bonds, leading to P-chirogenic (±)-phosphine oxides and phosphinates. beilstein-journals.orgresearchgate.net When substrates like 2-ethoxy-1,2-oxaphospholane 2-oxide are treated with various Grignard reagents, the nucleophilic carbanion attacks the phosphorus atom. beilstein-journals.org This attack results in the exclusive cleavage of the endocyclic P–O bond, a process that is highly regioselective. researchgate.net

The reaction yields γ-hydroxypropyl phosphinates, which possess a hydroxyl group from the ring-opening and a new substituent from the Grignard reagent. beilstein-journals.orgresearchgate.net The choice of Grignard reagent allows for the introduction of diverse functional groups, including alkyl, aryl, allyl, and propargyl moieties. beilstein-journals.org For instance, reacting 2-ethoxy-1,2-oxaphospholane 2-oxide with reagents such as methyl-, ethyl-, cyclopentyl-, and phenylmagnesium bromide produces the corresponding γ-hydroxypropyl (±)-phosphinates in moderate to good yields. researchgate.net The reaction is typically performed in ether at 0 °C and is sensitive to the stoichiometry of the Grignard reagent; an excess can lead to undesired side products. beilstein-journals.org

| Entry | Grignard Reagent (R in RMgX) | Product | Isolated Yield (%) | 31P NMR (δ, ppm) |

|---|---|---|---|---|

| 1 | Methyl | γ-Hydroxypropyl(methyl)phosphinate | 68 | +53.5 |

| 2 | Ethyl | γ-Hydroxypropyl(ethyl)phosphinate | 62 | +57.3 |

| 3 | Allyl | γ-Hydroxypropyl(allyl)phosphinate | 50 | +51.8 |

| 4 | Cyclopentyl | γ-Hydroxypropyl(cyclopentyl)phosphinate | 30 | +58.4 |

| 5 | Phenyl | γ-Hydroxypropyl(phenyl)phosphinate | 38 | +43.1 |

Table 1: Synthesis of γ-hydroxypropyl (±)-phosphinates via Grignard reagent-mediated ring opening of 2-ethoxy-1,2-oxaphospholane 2-oxide. Data sourced from Beilstein Journal of Organic Chemistry. researchgate.net

The alkaline hydrolysis of this compound 2-oxides is a classic example of a nucleophilic ring-opening reaction that proceeds with high regioselectivity. researchgate.net The reaction is initiated by the attack of a hydroxide (B78521) ion on the phosphorus atom, which is significantly more facile in these cyclic esters compared to their acyclic counterparts. researchgate.net For instance, 2-methoxy-1,2-oxaphospholane 2-oxide hydrolyzes orders of magnitude faster than its acyclic analog. researchgate.net

The mechanism involves the formation of a pentacoordinate trigonal bipyramidal (TBP) intermediate. researchgate.net According to established preference rules, the ring system is constrained to span apical and equatorial positions. The carbon atom of the P-C bond within the ring has a strong preference for an equatorial position, which in turn forces the endocyclic oxygen atom to occupy an apical position. researchgate.net Apical bonds are typically weaker and more prone to cleavage. Consequently, the ring opening occurs exclusively through the cleavage of this endocyclic P–O bond, leading to a single, well-defined ring-opened product. researchgate.net This high regioselectivity is a key feature, as it prevents the formation of isomeric products that could arise from the cleavage of the exocyclic P-O or the endocyclic P-C bond. researchgate.net The energetic barrier to pseudorotation in this TBP intermediate is high, suppressing the rearrangement to other TBP structures and locking in the regioselective outcome. researchgate.net

Grignard Reagent Mediated Ring Opening of this compound 2-Oxides

Cationic Ring-Opening Polymerization of 1,2-Oxaphospholanes

Cationic ring-opening polymerization (CROP) is a significant reaction pathway for many heterocyclic monomers, and while extensively studied for heterocycles like 2-oxazolines, its application to 1,2-oxaphospholanes is also an area of investigation. mdpi.comresearchgate.netrsc.org This process is typically initiated by electrophilic species, such as strong Brønsted acids (e.g., triflic acid) or Lewis acids, which activate the monomer towards polymerization. mdpi.com

In a related system, the cationic oligomerization of 1,2-oxaphosphetanes (a four-membered ring analogue) has been observed when initiated with a hard electrophile like methyl triflate. The reaction proceeds through a P-methylation step, forming a transient 1,2-oxaphosphetan-2-ium species. This cationic intermediate can then be attacked by another monomer unit, leading to chain propagation. While this specific example involves a smaller ring, the underlying mechanism of forming a cationic propagating species is relevant to the potential polymerization of 1,2-oxaphospholanes. The driving force for such a polymerization would be the relief of ring strain in the five-membered ring.

Regioselectivity and Stereoselectivity in this compound Ring Opening

Regioselectivity and stereoselectivity are critical aspects of the ring-opening reactions of 1,2-oxaphospholanes, determining the structure of the final product. As discussed, nucleophilic attacks on this compound 2-oxides are highly regioselective. researchgate.net

The regioselectivity in nucleophilic ring-opening is governed by the formation of a stable trigonal bipyramidal intermediate where the endocyclic P-O bond is preferentially cleaved. researchgate.net This is because the ring's P-C bond strongly favors an equatorial position in the intermediate, which places the endocyclic oxygen in an apical position, making it the preferred leaving group. researchgate.net This principle holds for both alkaline hydrolysis and reactions with strong carbon nucleophiles like Grignard reagents, consistently leading to cleavage of the P-O bond within the ring. beilstein-journals.orgresearchgate.net

Stereoselectivity refers to the spatial arrangement of the atoms in the product. In nucleophilic substitution at a chiral phosphorus center, the reaction can proceed with either inversion or retention of configuration. For the ring-opening of cyclic phosphorus esters, the stereochemical outcome is often retention of configuration at the phosphorus atom. This is consistent with a mechanism involving an initial attack of the nucleophile to form the TBP intermediate, followed by the departure of the leaving group from an apical position without pseudorotation.

Cycloaddition and Rearrangement Reactions of 1,2-Oxaphospholanes

Beyond ring-opening, this compound systems can participate in other important transformations, although cycloaddition reactions typically involve their unsaturated analogues, 1,2-oxaphospholenes.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems. numberanalytics.com While the saturated this compound ring itself is not a typical substrate for cycloaddition, its unsaturated derivative, 1,2-oxaphospholene, can act as a dienophile in [4+2] cycloadditions, leading to more complex phosphorus-containing polycyclic structures. researchgate.net

Rearrangement reactions represent another class of transformations. chemistrysteps.comlibretexts.org A notable example in organophosphorus chemistry is the beilstein-journals.orgresearchgate.net-phospha-Brook rearrangement, which involves the migration of a phosphonyl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates. mdpi.com This rearrangement is a powerful method for creating α-phosphonyloxy compounds. mdpi.com While not a direct rearrangement of the this compound ring, the ring-opened products of hydrolysis, which are γ-hydroxy phosphonates or phosphinates, could potentially be functionalized to create substrates for such rearrangements.

Reduction Reactions of 1,2-Oxaphospholene 2-Oxides to this compound 2-Oxides

The conversion of 1,2-oxaphospholene 2-oxides to their saturated counterparts, this compound 2-oxides, is a synthetically important transformation. This reduction specifically targets the carbon-carbon double bond within the heterocyclic ring while leaving the phosphoryl group intact.

Catalytic hydrogenation is a common and effective method for this reduction. tandfonline.comtandfonline.com For instance, the catalytic hydrogenation of 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide using a palladium on carbon (Pd/C) catalyst successfully reduces the C=C bond to yield 5,5-dimethyl-2-phenyl-1,2-oxaphospholane 2-oxide. tandfonline.comtandfonline.com This method is selective for the double bond, as other reducing agents can affect the P=O group. For example, hydroboration with excess borane-tetrahydrofuran (B86392) complex (BH3-THF) reduces the phosphoryl group while leaving the double bond intact. tandfonline.comtandfonline.com Similarly, trichlorosilane (B8805176) can also be used to reduce the P=O group. tandfonline.comtandfonline.com

The choice of reducing agent is therefore critical in determining the outcome of the reaction. While catalytic hydrogenation provides a direct route to this compound 2-oxides, other reagents can lead to different products. For example, lithium aluminum hydride reduces both the C=C double bond and the P=O group. tandfonline.comtandfonline.com

The stereochemistry of these reduction reactions is also an important consideration, as the addition of hydrogen across the double bond can lead to different diastereomers. The stereoselective conversion of 1,2-oxaphospholenes to 1,2-oxaphospholanes has been achieved through methods such as cuprate (B13416276) addition to α-acylallylphosphonates, which first form 1,2-oxaphosphol-3-ene 2-oxides that are then stereoselectively reduced. researchgate.net

Table 1: Reduction of 1,2-Oxaphospholene 2-Oxides

| Starting Material | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide | Pd/C, H₂ | 5,5-dimethyl-2-phenyl-1,2-oxaphospholane 2-oxide | tandfonline.comtandfonline.com |

| 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide | excess BH₃-THF | 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene | tandfonline.comtandfonline.com |

| 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide | Trichlorosilane | 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene | tandfonline.comtandfonline.com |

| 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide | Lithium aluminum hydride | (3-hydroxy-3-methylbutyl)phenylphosphinic acid (after ring opening) | tandfonline.comtandfonline.com |

| α-acylallylphosphonates | m-CPBA, MgSO₄, then cuprate addition | 1,2-Oxaphospholanes | researchgate.net |

P-Oxidation and Chalcogenation Reactions of 1,2-Oxaphospholanes

The phosphorus atom in 1,2-oxaphospholanes can undergo oxidation and chalcogenation reactions, which involve the addition of an oxygen, sulfur, or selenium atom to the phosphorus center. These reactions are fundamental for modifying the electronic and steric properties of the phospholane (B1222863) ring and for synthesizing a wider range of derivatives.

P-Oxidation:

The oxidation of the phosphorus atom in 1,2-oxaphospholanes can be achieved using various oxidizing agents. wikipedia.org Hydrogen peroxide (H₂O₂) is a common reagent for this purpose, converting the P(III) center to a P(V) oxide. wikipedia.orgresearchgate.net The reaction of a 1,2-oxaphosphetane with iodosylbenzene has also been shown to selectively form the corresponding P-oxide. researchgate.net Other reagents like meta-chloroperoxybenzoic acid (mCPBA) can also be used, although they may lead to less selective reactions. researchgate.net

Chalcogenation:

Chalcogenation involves the reaction of 1,2-oxaphospholanes with elemental chalcogens (sulfur or selenium) or other chalcogen-transfer reagents to form the corresponding P-sulfides and P-selenides. researchgate.net For example, the conversion of 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide to its corresponding P-sulfide can be readily accomplished. tandfonline.comtandfonline.com The reaction of 1,2-oxaphosphetanes with elemental sulfur or selenium has been used to synthesize 1,2-oxaphosphetane P-chalcogenides. researchgate.net

Table 2: P-Oxidation and Chalcogenation of 1,2-Oxaphospholanes and Related Compounds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Thioethers | Hydrogen peroxide | Sulfoxides | wikipedia.org |

| 4-methyl-1,2-oxaphosphetane | Iodosylbenzene | 1,2-oxaphosphetane P-oxides | researchgate.net |

| 4-methyl-1,2-oxaphosphetane | tert-butylhydroperoxide or mCPBA | Unselective reaction | researchgate.net |

| 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene | - | 5,5-dimethyl-2-phenyl-1,2-oxaphosphol-3-ene 2-sulfide | tandfonline.comtandfonline.com |

| 1,2-oxaphosphetane | Elemental sulfur or selenium | 1,2-oxaphosphetane P-chalcogenides | researchgate.net |

Mechanistic Investigations of this compound Intermediates in Organic Reactions

This compound and the closely related 1,2-oxaphosphetane ring systems are significant transient species in several important organic reactions. Their formation and subsequent decomposition are key steps that dictate the outcome and stereochemistry of these transformations.

Wittig Reaction:

The Wittig reaction, a cornerstone of alkene synthesis, is proposed to proceed through a 1,2-oxaphosphetane intermediate. pitt.eduorganic-chemistry.orglibretexts.org The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone. libretexts.org While early mechanisms suggested a betaine (B1666868) intermediate, current evidence points towards a concerted [2+2] cycloaddition to form the four-membered oxaphosphetane ring directly. pitt.eduorganic-chemistry.org This intermediate then undergoes a syn-cycloreversion to yield the alkene and a phosphine (B1218219) oxide. pitt.edu The stereoselectivity of the Wittig reaction is largely determined by the kinetic control in the formation of the cis- or trans-oxaphosphetane diastereomers. pitt.edu

Organocatalysis:

In the realm of phosphine organocatalysis, this compound intermediates have been proposed in various annulation reactions. nih.gov For instance, in a [2 + 2 + 1] annulation, a proposed mechanism involves the formation of an oxaphospholane intermediate which then eliminates triphenylphosphine (B44618) oxide to generate the final product. nih.gov These intermediates play a crucial role in the catalytic cycle, facilitating the formation of complex heterocyclic structures.

Table 3: this compound and Related Intermediates in Organic Reactions

| Reaction | Intermediate | Role | Reference |

|---|---|---|---|

| Wittig Reaction | 1,2-Oxaphosphetane | Key intermediate formed from ylide and carbonyl; decomposes to alkene and phosphine oxide | pitt.eduorganic-chemistry.orglibretexts.org |

| Phosphine-catalyzed [2+2+1] Annulation | Oxaphospholane | Proposed intermediate that eliminates triphenylphosphine oxide to form the product | nih.gov |

| Deoxygenation of Oxiranes | 1,2-Oxaphosphetane | Formed after initial carbene transfer, leading to a Wittig-type reaction | researchgate.net |

Stereochemistry and Chirality in 1,2 Oxaphospholane Systems

Diastereomeric Considerations in 1,2-Oxaphospholane Synthesis and Reactivity

The synthesis of 1,2-oxaphospholanes frequently leads to the formation of diastereomers, particularly when substituents are present on both the phosphorus and carbon atoms of the ring. The spatial arrangement of these substituents significantly influences the conformational preferences and reactivity of the resulting molecules. researchgate.netresearchgate.net

The cyclization of precursors is often a diastereoselective process. For instance, the cyclization of δ-(N,N-dimethylhydrazono)alkyl phosphites to form 3-(β,β-dimethylhydrazino)-1,2-oxaphospholanes has been shown to be highly diastereoselective, favoring the formation of diastereomers with a trans configuration between the β,β-dimethylhydrazino and the methoxy (B1213986) groups on the phosphorus. researchgate.net The proposed mechanism for this cyclization involves an intermediate that undergoes decomposition, and this decomposition is a diastereodifferentiating process. researchgate.net The relative configurations of these diastereomeric pairs are typically established using spectroscopic techniques like ¹H and ¹³C NMR. researchgate.net

The conformational behavior of the this compound ring itself is a key factor in understanding its diastereomerism. The ring often adopts a conformation that can be described by pseudorotation. researchgate.net The orientation of substituents plays a crucial role in determining the most stable conformation. Generally, substituents on the carbon atoms of the ring prefer a pseudoequatorial orientation to minimize steric hindrance. researchgate.net

The reactivity of this compound diastereomers can also differ. For example, two diastereomeric 3-methylene-1,2-oxaphospholane 2-oxides have been synthesized and utilized as Michael acceptors in reactions with ethyl glycinate. researchgate.net The stereochemical outcome of such reactions is dependent on the specific diastereomer used. Furthermore, the ring-opening reactions of this compound 2-oxides can proceed with high regioselectivity, where the endocyclic P–O bond is cleaved almost exclusively. beilstein-journals.org This reactivity is fundamental in the synthesis of various functionalized organophosphorus compounds. beilstein-journals.orgresearchgate.net

Table 1: Examples of Diastereoselective Reactions in this compound Systems

| Reaction Type | Reactants | Product(s) | Key Observation | Reference(s) |

| Cyclization | δ-(N,N-dimethylhydrazono)alkyl phosphites | 3-(β,β-dimethylhydrazino)-1,2-oxaphospholanes | High diastereoselectivity for trans products. | researchgate.net |

| Michael Addition | Diastereomeric 3-methylene-1,2-oxaphospholane 2-oxides and ethyl glycinate | Adducts of ethyl glycinate | Reactivity as Michael acceptors. | researchgate.net |

| Ring Opening | 2-Ethoxy-1,2-oxaphospholane 2-oxide and Grignard reagents | γ-Hydroxypropyl (±)-phosphinates | Regioselective cleavage of the endocyclic P-O bond. | beilstein-journals.orgresearchgate.net |

Enantioselective Synthesis and Applications of Chiral 1,2-Oxaphospholanes

Enantioselective synthesis, which favors the formation of a specific enantiomer, is a critical area in modern chemistry, particularly for applications in pharmaceuticals and materials science. wikipedia.orgbuchler-gmbh.com In the context of 1,2-oxaphospholanes, the creation of chiral derivatives opens up possibilities for their use in asymmetric catalysis and as chiral building blocks.

One of the primary approaches to obtaining enantiomerically enriched 1,2-oxaphospholanes is through asymmetric catalysis. wikipedia.org This involves using a chiral catalyst to control the stereochemical outcome of a reaction that forms the this compound ring or introduces a chiral center. wikipedia.org For example, catalytic asymmetric synthesis can be employed to generate chiral molecules with high enantioselectivity. acs.org

Chiral 1,2-oxaphospholanes can also be synthesized from chiral starting materials, a strategy known as chiral pool synthesis. This approach leverages the existing chirality of a readily available molecule, such as a sugar or an amino acid, to construct the desired chiral this compound. For instance, monosaccharide-derived γ-phostones (cyclic phosphonate (B1237965) esters) have been prepared, and their structures confirmed by X-ray crystallography. researchgate.net

The applications of chiral 1,2-oxaphospholanes often lie in their ability to act as chiral ligands in transition metal-catalyzed asymmetric reactions. rsc.org The chiral environment created by the ligand around the metal center can induce high enantioselectivity in the formation of the product. tcichemicals.com The development of new chiral phosphine (B1218219) ligands is an active area of research, with a focus on creating ligands that are both efficient and versatile. tcichemicals.comiupac.org

P-Chirogenic this compound Derivatives: Synthesis and Utility

A special class of chiral 1,2-oxaphospholanes are those where the phosphorus atom itself is the stereogenic center. These are known as P-chirogenic or P-stereogenic compounds. rsc.org The synthesis and application of P-chirogenic phosphines have been a significant focus in the field of asymmetric catalysis. rsc.orgtcichemicals.comiupac.org

The synthesis of P-chirogenic this compound derivatives often involves the regioselective ring-opening of precursor oxaphospholane 2-oxides. beilstein-journals.orgresearchgate.net For example, reacting 2-ethoxy-1,2-oxaphospholane 2-oxide or 2-phenyl-1,2-oxaphospholane 2-oxide with various Grignard reagents leads to the formation of P-chirogenic (±)-phosphine oxides and phosphinates. beilstein-journals.orgresearchgate.net This method allows for the introduction of a variety of substituents onto the phosphorus atom, creating a diverse range of P-chirogenic compounds. researchgate.net

Table 2: Synthesis of γ-Hydroxypropyl (±)-phosphine Oxides from 2-Phenyl-1,2-oxaphospholane 2-oxide

| Entry | R in Grignard Reagent (RMgX) | Yield (%) | 31P NMR (δ) | Reference(s) |

| 1 | Me | 77 | +37.5 | researchgate.net |

| 2 | Et | 79 | +41.9 | researchgate.net |

| 3 | i-Pr | 71 | +37.1 | researchgate.net |

| 4 | c-Pent | 62 | +42.8 | researchgate.net |

| 5 | Ph | 95 | +32.2 | researchgate.net |

| Reactions were performed with 0.5 mmol of 2-phenyl-1,2-oxaphospholane 2-oxide and 1.5 mmol of the Grignard reagent in dry ether at 0 °C, then stirred to room temperature for 1 hour. researchgate.net |

The utility of P-chirogenic 1,2-oxaphospholanes and their derivatives lies predominantly in their application as ligands in asymmetric catalysis. rsc.org The defined stereochemistry at the phosphorus atom can lead to high levels of enantioselectivity in a variety of chemical transformations. tcichemicals.comiupac.org The development of modular synthetic routes to P-chirogenic phosphines is crucial for creating a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in different catalytic reactions. chalmers.se

Spectroscopic Characterization Techniques for 1,2 Oxaphospholanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,2-oxaphospholanes. The chemical shifts and coupling constants observed in ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra provide a wealth of information regarding the molecular framework, substituent effects, and stereochemistry. numberanalytics.com

³¹P NMR Applications in Structural Elucidation and Configuration Assessment of 1,2-Oxaphospholanes

Structural Elucidation: The chemical shift values in ³¹P NMR spectra are characteristic of the oxidation state and coordination number of the phosphorus atom. For 2-oxo-1,2-oxaphospholane derivatives, the phosphorus signal typically appears in a specific region, which can be influenced by the substituents. For instance, in a series of γ-hydroxypropyl (±)-phosphine oxides derived from the ring-opening of 2-phenyl-1,2-oxaphospholane 2-oxide, the ³¹P NMR chemical shifts for compounds with alkyl substituents (methyl, ethyl, allyl, c-pentyl) appear in the range of +37.1 to +42.8 ppm. nih.govresearchgate.net When a more electronegative phenyl group is attached, the signal shifts to a higher field, around +32.2 ppm. nih.govresearchgate.net Similarly, for γ-hydroxypropyl (±)-phosphinates, the ³¹P NMR signals for derivatives with methyl, ethyl, and allyl groups are observed between +51.8 and +57.3 ppm, while a phenyl group shifts the signal to +43.1 ppm. researchgate.net

Configuration Assessment: A significant application of ³¹P NMR is in determining the relative configuration of diastereomeric 1,2-oxaphospholanes. For diastereomeric 2-methoxy-2-oxo-1,2-oxaphospholan-3-ols, a downfield shift of the ³¹P NMR signal (Δδ > 1 ppm) is characteristic for the isomer where the P=O and C-3-OH groups are in a cis configuration relative to the trans isomer. tandfonline.com This downfield shift is attributed to the formation of an intramolecular hydrogen bond between the cis-oriented C-3-OH and P=O groups, which decreases the electron density around the phosphorus nucleus, leading to deshielding. tandfonline.com This correlation, however, is most reliable for the 3-hydroxy derivatives and may not hold true for their esterified counterparts. tandfonline.com

Table 1: ³¹P NMR Chemical Shifts for Selected 1,2-Oxaphospholane Derivatives

| Compound Class | Substituent (R) | ³¹P Chemical Shift (δ, ppm) |

| γ-hydroxypropyl (±)-phosphine oxides | Methyl | +41.9 |

| Ethyl | +41.9 | |

| Allyl | +37.1 | |

| c-Pentyl | +42.8 | |

| Phenyl | +32.2 | |

| γ-hydroxypropyl (±)-phosphinates | Methyl | +53.5 |

| Ethyl | +57.3 | |

| Allyl | +51.8 | |

| Phenyl | +43.1 | |

| Data sourced from references nih.govresearchgate.net |

¹H, ¹³C, and ¹⁹F NMR Analysis of this compound Compounds

While ³¹P NMR provides direct information about the phosphorus center, ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the carbon framework and the substituents of the this compound ring. nih.govresearchgate.netbhu.ac.in

¹H and ¹³C NMR Analysis: In the ¹³C NMR spectra of γ-hydroxypropyl phosphine (B1218219) oxides and phosphinates, the signal for the propyl carbon alpha to the phosphorus atom is typically observed around 25 ppm as a doublet due to P-C coupling, with an average coupling constant (JP-C) of approximately 90 Hz. nih.govresearchgate.net The chemical shifts of other carbon atoms in the ring and on the substituents provide further structural confirmation. For example, in the case of an allene (B1206475) derivative formed from the reaction of 2-phenyl-1,2-oxaphospholane 2-oxide, the allenic carbon (HC=C=CR) shows a characteristic ¹³C NMR chemical shift at 213.36 ppm. nih.gov The corresponding ¹H NMR spectrum displays signals for the allenic protons at 5.65 ppm and 5.05 ppm with distinct coupling patterns. nih.gov Two-dimensional NMR techniques like HSQC and HMBC are often employed for unambiguous assignment of proton and carbon signals. mdpi.comhmdb.ca

¹⁹F NMR Analysis: For fluorinated this compound derivatives, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for identification and structural analysis. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap. wikipedia.orghuji.ac.ilmagritek.com The chemical shifts and coupling constants in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atom. nih.govlcms.cz This technique can be used to monitor reactions involving fluorinated 1,2-oxaphospholanes, as the chemical shifts of the fluorine atoms in the reactant and product will be distinct. magritek.com For instance, in reaction monitoring, the disappearance of signals corresponding to the fluorine atoms in the starting material and the appearance of new signals for the product can be tracked over time. magritek.com

Table 2: Characteristic NMR Data for Functionalized this compound Derivatives

| Derivative Type | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| γ-hydroxypropyl phosphinates/oxides | ¹³C (α-propyl C) | ~25 | JP-C ≈ 90 |

| Allene derivative | ¹³C (HC=C =CR) | 213.36 | |

| ¹H (allenic H) | 5.65, 5.05 | JH-H = 6.9, JH-P = 2.7, JH-P = 10.8 | |

| Propargyl derivative | ¹³C (acetylenic C) | 97.12, 89.80 | JP-C = 9.0, JP-C = 7.5 |

| Data sourced from references nih.govresearchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying characteristic functional groups within this compound molecules. msu.eduspecac.com The most prominent and diagnostic absorption band for many this compound derivatives is the stretching vibration of the phosphoryl group (P=O). researchgate.net This strong absorption typically appears in the range of 1300-950 cm⁻¹. researchgate.net The exact position of the P=O stretching band can be influenced by factors such as hydrogen bonding and the electronic effects of other substituents on the phosphorus atom. tandfonline.com For example, intramolecular hydrogen bonding between a hydroxyl group and the phosphoryl oxygen can cause a shift in the P=O stretching frequency. tandfonline.com

Other important absorption bands include those for P-O-C stretching, which are also found in the 1300-950 cm⁻¹ region, and O-P-O bending vibrations, which appear in the 640-400 cm⁻¹ range. researchgate.net The presence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups in substituents, will also give rise to their characteristic absorption bands. For instance, a broad O-H stretching band would be expected in the region of 3200-3550 cm⁻¹ for hydroxyl-substituted 1,2-oxaphospholanes. specac.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for 1,2-Oxaphospholanes

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| P=O | Stretching | 1300 - 950 |

| P-O-C | Stretching | 1300 - 950 |

| O-P-O | Bending | 640 - 400 |

| O-H (in substituents) | Stretching (broad) | 3550 - 3200 |

| Data sourced from references specac.comresearchgate.netlibretexts.org |

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds, as well as to gain insight into their structure through the analysis of fragmentation patterns. nih.govchemguide.co.ukacdlabs.com

Molecular Ion Determination: Both low-resolution and high-resolution mass spectrometry (HRMS) can be used to identify the molecular ion peak (M⁺ or [M+H]⁺), which provides the molecular weight of the compound. beilstein-journals.orgchromatographyonline.commeasurlabs.com HRMS is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. measurlabs.comquality-assistance.comfilab.frbioanalysis-zone.com This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. chromatographyonline.combioanalysis-zone.com For instance, in the characterization of γ-hydroxypropyl phosphinates and phosphine oxides, chemical ionization (CI) mass spectrometry often shows the [M+1]⁺ signal, confirming the molecular weight of the synthesized compounds. nih.govbeilstein-journals.org

Fragmentation Analysis: The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. chemguide.co.uklibretexts.orglibretexts.org The fragmentation of the molecular ion depends on its stability and the relative stability of the resulting fragments. acdlabs.com In electron impact (EI) mass spectrometry, the high energy of the ionization process often leads to extensive fragmentation. acdlabs.com The study of these fragmentation pathways, sometimes aided by the use of deuterated analogs, can help to identify key structural features of the this compound ring and its substituents. scielo.br

Table 4: Common Ionization Techniques and Their Applications in this compound Analysis

| Ionization Technique | Acronym | Key Information Provided |

| Electron Impact | EI | Detailed fragmentation patterns for structural elucidation. |

| Chemical Ionization | CI | Often provides a clear molecular ion peak ([M+H]⁺), useful for molecular weight determination. |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements for determining elemental composition. |

| Data sourced from references acdlabs.combeilstein-journals.orgquality-assistance.comscielo.br |

Computational Chemistry Studies on 1,2 Oxaphospholanes

Density Functional Theory (DFT) Calculations on 1,2-Oxaphospholane Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It has been extensively applied to study various aspects of this compound chemistry, from reaction pathways to conformational preferences.

DFT calculations have been instrumental in unraveling the mechanisms of reactions involving 1,2-oxaphospholanes. For instance, studies on the formation of benzo[c]-1,2-oxaphospholane complexes from the reaction of Li/Cl phosphinidenoid complexes with benzophenone (B1666685) have utilized DFT to map out the reaction pathway. rsc.org These calculations revealed that the reaction proceeds through a short-lived oxaphosphirane complex intermediate, which then undergoes P-C ring cleavage, followed by P-C(phenyl) cyclization and a subsequent water-catalyzed mdpi.comresearchgate.netH shift. rsc.org

In a different study, the reaction of a tungsten-coordinated Li/Cl phosphinidenoid complex with dicarbonyl derivatives was shown to produce various phosphorus-containing heterocycles, including oxaphosphirane complexes. researchgate.net DFT calculations supported a mechanism involving a pericyclic mdpi.comresearchgate.net shift of the phosphorus fragment within an oxaphosphirane complex to form a this compound, rather than a stepwise diradical or ionic mechanism. researchgate.net

Furthermore, the thermal stability of related σ³λ³-oxaphosphiranes has been computationally explored with respect to their ring-opening reactions. rsc.org These studies indicate a preference for C-O bond cleavage over P-C or P-O bond cleavage. rsc.org The deoxygenation of these three-membered rings by trivalent phosphorus reagents was found to favor an initial C-attack, leading to a 1,2,4-oxadiphosphetane intermediate, which can then undergo cycloreversion to yield the deoxygenation product. rsc.org

The table below summarizes key findings from DFT mechanistic investigations on reactions related to 1,2-oxaphospholanes.

| Reactants | Product(s) | Key Mechanistic Insights from DFT |

| Li/Cl phosphinidenoid complexes + benzophenone | Benzo[c]-1,2-oxaphospholane complexes | Formation of an oxaphosphirane intermediate, followed by P-C ring cleavage, P-C(phenyl) cyclization, and a water-catalyzed mdpi.comresearchgate.netH shift. rsc.org |

| Tungsten-coordinated Li/Cl phosphinidenoid complex + dicarbonyl derivatives | Oxaphosphirane and this compound complexes | A preferred pericyclic mdpi.comresearchgate.net shift of the phosphorus fragment in an oxaphosphirane intermediate leads to the this compound. researchgate.net |

| σ³λ³-oxaphosphirane + trivalent phosphorus reagents | Deoxygenated products (phosphaalkenes) | The reaction proceeds via a 1,2,4-oxadiphosphetane intermediate formed through an initial C-attack, followed by epimerization and [2+2] cycloreversion. rsc.org |

This table provides a summary of mechanistic insights obtained from DFT calculations on reactions involving or related to 1,2-oxaphospholanes.

The three-dimensional structure of a molecule is crucial to its reactivity and properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore of significant importance. Computational methods, particularly DFT, have been employed to predict the most stable conformers of this compound derivatives. mdpi.comlumenlearning.com

For example, a study on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, which contain a phosphoryl group that can be considered a part of a conceptual this compound-like structure, utilized DFT calculations to identify several energetically preferred conformers. mdpi.com These calculations revealed that the stability of the conformers is influenced by factors such as the orientation of substituents on the phosphorus and nitrogen atoms, as well as intramolecular interactions like hydrogen bonding. mdpi.com

In general, conformational analysis of cyclic systems like 1,2-oxaphospholanes involves determining the relative energies of different ring puckering conformations, such as envelope and twist forms, and the orientation of substituents (axial vs. equatorial). These calculations help in understanding the conformational preferences and the energy barriers between different conformers. lumenlearning.com

Ring strain energy (RSE) is a measure of the instability of a cyclic molecule due to bond angles deviating from their ideal values and steric hindrance. masterorganicchemistry.comq-chem.com High RSE can be a significant driving force for ring-opening reactions. rsc.orgchemrxiv.org Computational methods, including DFT, are widely used to calculate RSE through the use of homodesmotic or isodesmic reactions. researchgate.net

For the related four-membered 1,2-oxaphosphetane rings, DFT calculations have been used to compute their ring strain energies. mdpi.com These studies help in understanding the thermodynamic stability of these heterocycles and their propensity to undergo ring-opening or cycloreversion reactions. researchgate.net While direct RSE calculations for 1,2-oxaphospholanes are less common in the provided literature, the methodologies are directly applicable. The RSE of a this compound ring would be influenced by factors such as the substituents on the ring and the oxidation state of the phosphorus atom. Generally, five-membered rings like 1,2-oxaphospholanes are expected to have lower ring strain than their three- and four-membered counterparts. researchgate.net

The following table shows a conceptual comparison of factors influencing ring strain energy.

| Ring System | Key Factors Influencing Ring Strain | Expected Relative Ring Strain |

| 1,2-Oxaphosphirane | Significant angle strain due to the three-membered ring. | High |

| 1,2-Oxaphosphetane | Considerable angle strain from the four-membered ring. | Moderate to High |

| This compound | Lower angle strain due to the five-membered ring approaching ideal bond angles. Torsional strain can be a factor. | Low to Moderate |

This table provides a conceptual overview of the expected relative ring strain in small phosphorus-containing heterocycles.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools for understanding and predicting chemical reactivity. uni-muenchen.dewikipedia.org

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govwolfram.com For a this compound molecule, the MEP would likely show a negative potential around the oxygen atom of the P=O group (if present) and the ring oxygen, indicating their susceptibility to electrophilic attack. Conversely, regions around the phosphorus atom could be positive, suggesting a site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of the HOMO and LUMO of a this compound derivative can provide insights into its reactivity in various reactions, such as cycloadditions or reactions with nucleophiles and electrophiles. researchgate.net For instance, the HOMO would be involved in reactions where the this compound acts as a nucleophile, while the LUMO would be the key orbital in reactions where it acts as an electrophile.

Polymerization Chemistry Involving 1,2 Oxaphospholane Monomers

Ring-Opening Polymerization (ROP) of 1,2-Oxaphospholanes

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into linear polymers. wikipedia.org For 1,2-oxaphospholanes, this process involves the cleavage of the endocyclic phosphorus-oxygen bond. researchgate.net The polymerization is energetically favorable due to the release of bond-angle strain within the five-membered ring structure. wikipedia.org This technique allows for the synthesis of polymers containing heteroatoms like phosphorus directly in the polymer backbone, which can impart specific functionalities to the final material. mpg.dewikipedia.org

A notable class of monomers used in this context are 2-alkoxy-2-oxo-1,2-oxaphospholanes, also known as phostones. acs.orgmpg.de These monomers are valued for their stability compared to other cyclic phosphoesters and can be polymerized to form linear poly(phosphonate)s, a type of poly(phosphoester). acs.org The ROP of 1,2-oxaphospholanes can be initiated through various mechanisms, including cationic, anionic, or radical pathways. wikipedia.org

Cationic ring-opening polymerization (CROP) is a well-established mechanism for the polymerization of heterocyclic monomers, including 1,2-oxaphospholanes. mdpi.comwikipedia.org The process is characterized by a chain-growth mechanism where the active center is a cation. wikipedia.org

The polymerization typically proceeds through the following stages:

Initiation : The reaction is started by an initiator, which can be a Brønsted acid (like HClO₄) or a Lewis acid. mdpi.com The initiator activates the monomer, creating a cationic species.

Propagation : The propagation step in CROP involves the nucleophilic attack of a neutral monomer molecule on the cationic growing chain end. mdpi.comwikipedia.org This attack leads to the opening of the heterocyclic ring and the regeneration of the cationic active center at the newly added unit. Kinetic studies of the CROP of 2-phenyl-1,2-oxaphospholane have provided insights into this process. acs.org The mechanism is generally considered to be an SN2 type reaction. mdpi.com The ring-opening is regioselective, with the cleavage occurring at the P-O bond within the ring, a process guided by the stereoelectronic properties of the intermediate phosphorane structure. researchgate.net

Termination and Chain Transfer : These processes, which can limit the final molecular weight of the polymer, can occur, with cyclization being a potential side reaction in the CROP of some acetals. rsc.org

The stability of the cationic propagating species is a key factor influencing the reaction mechanism. If the atom bearing the positive charge is stabilized by electron-donating groups, an SN1 mechanism might be favored. wikipedia.org

1,2-Oxaphospholanes are versatile monomers for synthesizing both poly(phosphoester)s and polyphosphodiesters, which are of interest for biomedical applications due to their degradability. acs.orgmdpi.com

Poly(phosphoester) Synthesis: Specifically, 2-alkoxy-2-oxo-1,2-oxaphospholanes (phostones) are used to synthesize linear poly(phosphonate)s, a subclass of poly(phosphoester)s. acs.orgmpg.de The polymerization yields polymers with a stable P-C bond in the backbone, a feature derived from the monomer's structure. acs.org Researchers have investigated the polymerization kinetics using various catalyst systems to optimize conditions, achieving polymers with molecular weights ranging from 3,000 to 25,100 g/mol and relatively narrow molecular weight distributions. acs.orgmpg.de

| Monomer | Catalyst/Initiator | Resulting Polymer | Molecular Weight (Mn, g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| 2-ethoxy-2-oxo-1,2-oxaphospholane | Various systems evaluated | Poly(ethoxy-phostone) | 3,000 - 25,100 | <1.6 | acs.orgmpg.de |

| 2-butoxy-2-oxo-1,2-oxaphospholane | Various systems evaluated | Poly(butoxy-phostone) | 3,000 - 25,100 | <1.6 | acs.orgmpg.de |

Polyphosphodiester Synthesis: While direct ROP of 1,2-oxaphospholanes primarily yields poly(phosphonate)s, there is potential for them to serve as precursors for polyphosphodiesters. mdpi.comencyclopedia.pub Hypothetical routes suggest that monomers like 2-methoxy-1,2-oxaphospholane 2-oxide could be polymerized via ROP, followed by a post-polymerization modification step to generate the phosphodiester linkage. mdpi.comencyclopedia.pub This approach highlights the versatility of the 1,2-oxaphospholane ring system in creating diverse phosphorus-containing polymers.

Cationic Ring-Opening Polymerization Mechanisms for 1,2-Oxaphospholanes

Post-Polymerization Modification of this compound-Derived Polymers

Post-polymerization modification is a powerful strategy in polymer chemistry for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding functional monomer. nih.gov This technique involves preparing a reactive polymer precursor, which is then converted into the desired functional polymer in a subsequent step. nih.gov

Polymers derived from 1,2-oxaphospholanes are candidates for such modifications. mdpi.comencyclopedia.pub For instance, if the polymerization process yields a polymer with reactive side chains or end groups, these can be chemically altered. A key example involves the creation of polymers with acidic P-OH fragments. mdpi.com These groups are reactive and can undergo further reactions, such as with oxiranes, allowing for the grafting of other polymer chains or the introduction of new functionalities. mdpi.com

The general principle of post-polymerization modification has been widely demonstrated for various polymer backbones using techniques like Wittig olefination, thiol-ene additions, and amidation. mdpi.comwiley-vch.dersc.org Although specific, detailed examples of applying these advanced techniques to polymers derived solely from this compound are not extensively documented in the provided literature, the potential exists. The strategy of using a stable, polymerizable scaffold that can be functionalized after polymerization is a cornerstone of modern polymer synthesis, and this compound-derived polymers fit within this paradigm. mdpi.comencyclopedia.pubnih.gov

Applications of 1,2 Oxaphospholane Compounds in Advanced Chemical Research

Role in Organic Synthesis as Versatile Intermediates and Reagents

1,2-Oxaphospholane and its derivatives serve as valuable building blocks and reactive intermediates in organic synthesis, enabling the construction of complex molecular architectures. scilit.combeilstein-journals.orgbeilstein-journals.org Their utility is largely centered on the reactivity of the five-membered ring, which can undergo selective transformations to yield a variety of organophosphorus compounds.

A prominent application of this compound 2-oxides is in the synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates. beilstein-journals.orgresearchgate.net The regioselective nucleophilic ring-opening of these cyclic esters provides a powerful method for creating stereogenic phosphorus centers. For instance, the reaction of 2-alkoxy- or 2-aryl-1,2-oxaphospholane 2-oxides with Grignard reagents proceeds via a nucleophilic attack on the phosphorus atom, leading to the exclusive cleavage of the endocyclic P–O bond. beilstein-journals.orgresearchgate.net This strategy affords access to a diverse range of phosphinates and phosphine oxides bearing three different substituents on the phosphorus atom, which are valuable precursors for chiral ligands and other enantiomerically pure organophosphorus compounds. beilstein-journals.orgresearchgate.net

The following table summarizes representative examples of the synthesis of P-chirogenic compounds through the ring-opening of this compound 2-oxides with Grignard reagents:

| This compound Precursor | Grignard Reagent | Product Type | Yield (%) | Reference |

| 2-ethoxy-1,2-oxaphospholane 2-oxide | Phenylmagnesium bromide | (3-hydroxypropyl)(phenyl)phosphinate | 85 | beilstein-journals.org |

| 2-ethoxy-1,2-oxaphospholane 2-oxide | Allylmagnesium bromide | (3-hydroxypropyl)(allyl)phosphinate | 78 | beilstein-journals.org |

| 2-phenyl-1,2-oxaphospholane 2-oxide | Methylmagnesium bromide | (3-hydroxypropyl)(methyl)(phenyl)phosphine oxide | 95 | beilstein-journals.org |

| 2-phenyl-1,2-oxaphospholane 2-oxide | Vinylmagnesium bromide | (3-hydroxypropyl)(phenyl)(vinyl)phosphine oxide | 88 | beilstein-journals.org |

Beyond their use in generating P-chirogenic centers, 1,2-oxaphospholanes are also employed as precursors for other heterocyclic systems. For example, they can be converted to 1,2-azaphospholidine 2-oxides through reactions with anilines, demonstrating their role as versatile synthons for various phosphorus-containing heterocycles. beilstein-journals.org Additionally, the development of novel synthetic routes, such as the phosphene-induced ring expansion of vinyloxiranes, has expanded the toolkit for preparing functionalized this compound 2-oxides, which can then be used in further synthetic transformations.

Contributions to Materials Science through this compound Incorporation

The incorporation of the this compound moiety into larger molecular structures and polymers has led to the development of new materials with tailored properties. These applications often leverage the inherent characteristics of the phosphorus-containing ring to impart specific functionalities, such as flame retardancy, and to influence the electronic and photophysical properties of the resulting materials.

Organic Electronics and Photovoltaics Applications

While still an emerging area, the integration of this compound units into organic materials for electronic applications is being explored. The presence of the phosphorus atom can influence the electronic structure of conjugated systems, potentially leading to novel semiconductor materials. solubilityofthings.com Research in this domain is focused on synthesizing and characterizing this compound-containing molecules and polymers to assess their suitability for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). solubilityofthings.comiisc.ac.in The tunability of the substituents on the this compound ring offers a pathway to fine-tune the electronic properties of these materials for specific device requirements.

Fluorescent and Luminescent Materials Development

Certain derivatives of this compound have been shown to exhibit fluorescent properties. For instance, some phosphorus- and nitrogen-containing heterocycles derived from 1,2-oxaphospholanes are brightly fluorescent, with tunable emission wavelengths. researchgate.net The investigation into the luminescent properties of this compound-based compounds is an active area of research, with the potential to develop new photofunctional materials for applications in sensing, imaging, and lighting. solubilityofthings.comresearchgate.net The design of these materials often involves the strategic placement of chromophoric and auxochromic groups in conjunction with the this compound core to control the absorption and emission characteristics.

Development of Novel Phosphorus-Containing Polymers

This compound derivatives are valuable monomers for the synthesis of novel phosphorus-containing polymers, particularly through ring-opening polymerization (ROP). scilit.comacs.orgmpg.de The cationic ROP of compounds like 2-phenyl-1,2-oxaphospholane yields polyphosphinates, which are polymers with a phosphorus atom in the main chain. acs.org These polymers are of interest for a variety of applications, including as biodegradable materials and flame retardants. mpg.denih.gov

One of the most significant applications of this compound-derived polymers is in the field of flame retardants. For example, 2-methyl-1,2-oxaphospholan-5-one 2-oxide is a known flame retardant that can be incorporated into various polymer matrices. researchgate.net Phosphorus-based flame retardants often act in the condensed phase by promoting char formation, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. specificpolymers.com The incorporation of this compound units into polymer backbones or as pendant groups can significantly enhance the fire resistance of materials like polyamides and polyesters.

The following table highlights key aspects of this compound use in polymer development:

| Monomer/Additive | Polymerization/Incorporation Method | Resulting Polymer Type/Composite | Key Property/Application | Reference |

| 2-phenyl-1,2-oxaphospholane | Cationic Ring-Opening Polymerization | Polyphosphinate | Main-chain phosphorus polymer | acs.org |

| 2-alkoxy-2-oxo-1,3-oxaphospholanes (Phostones) | Ring-Opening Polymerization | Linear Polyphosphoesters | Increased hydrolytic stability | mpg.de |

| 2-methyl-1,2-oxaphospholan-5-one 2-oxide | Additive in Polymer Blend | PPO/HIPS Blend | Flame Retardancy | researchgate.net |

Ligand Design in Catalysis, Including Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, and this compound scaffolds have emerged as a promising platform for creating novel and effective ligands. nih.govlboro.ac.uk The modularity and tunable nature of these ligands allow for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in metal-catalyzed reactions. nih.gov

A notable example is the development of modular monodentate 1,3-oxaphospholane ligands, termed "OxaPhos". nih.gov These ligands are readily synthesized from enantiopure epoxides, primary phosphines, and ketones. nih.gov OxaPhos ligands have demonstrated exceptional performance in the platinum-catalyzed enantioselective 1,4-diboration of 1,3-dienes, a reaction that was challenging with other classes of chiral ligands. nih.gov The high efficiency and enantioselectivity achieved with OxaPhos ligands, even at very low catalyst loadings, underscore their potential for widespread application in asymmetric catalysis. nih.gov

The following table presents data on the performance of OxaPhos ligands in the Pt-catalyzed enantioselective diboration of trans-piperylene:

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| cis-iBu-OxaPhos | 95 | 99 | nih.gov |

| trans-iBu-OxaPhos | 94 | 95 | nih.gov |

| cis-Et-OxaPhos | 93 | 98 | nih.gov |

The success of OxaPhos ligands has spurred further interest in the design of other this compound-based ligands for a variety of cross-coupling and other asymmetric transformations. google.com The ability to systematically modify the substituents on the oxaphospholane ring provides a powerful tool for creating libraries of ligands to screen for optimal performance in different catalytic reactions.

Exploration of 1,2-Oxaphospholanes as Core Scaffolds in Medicinal Chemistry and Agrochemical Research

The this compound ring system is recognized as a crucial structural motif in a number of biologically active compounds. beilstein-journals.orgresearchgate.netnih.gov This has led to the exploration of this compound derivatives as core scaffolds in the design and synthesis of new therapeutic agents and agrochemicals. beilstein-journals.org These compounds are phosphorus analogues of lactones and can serve as mimetics of biologically important molecules. nih.gov

Research has shown that compounds containing the 1,2-oxaphosphaheterocycle moiety can exhibit a wide range of biological activities. They have been identified as antagonists of lysophosphatidic acid receptors, inhibitors of autotaxin and tumor cell metastasis, and have shown potential as anti-inflammatory and antitumor agents. nih.gov The ability of these scaffolds to interact with various biological targets makes them attractive starting points for drug discovery programs.

The following table lists some of the biological activities associated with compounds containing the 1,2-oxaphosphaheterocycle scaffold:

| Biological Activity | Target/Application | Reference |

| Antagonist of lysophosphatidic acid receptors | Neuropathic pain, cancer | nih.gov |

| Inhibitor of autotaxin | Cancer metastasis | nih.gov |

| Anti-inflammatory agent | Inflammation-related diseases | beilstein-journals.org |

| Antitumor agent | Glioblastoma, melanoma, pancreatic cancer | nih.gov |

| Acetylcholinesterase inhibitor | Alzheimer's disease | nih.gov |

The synthesis of diverse libraries of this compound derivatives allows for systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. The ongoing investigation into the medicinal and agrochemical potential of these compounds holds promise for the development of novel drugs and crop protection agents.

Q & A

What are the common synthetic routes for 1,2-Oxaphospholane derivatives, and how do reaction conditions influence product yields?

1,2-Oxaphospholanes are synthesized via cyclization of phosphinic acids or phosphonates. A notable method involves reacting aryl/alkyl-oxaphospholanes with Grignard reagents, yielding phosphine oxides in high yields (83–97%) after purification (Table 2 in ). For example, oxaphospholane 5 is synthesized via a one-pot protocol from commercial precursors, avoiding intermediates that require multistep preparation . Ring expansion strategies using vinyloxiranes and phosphoryl diazomethanes under catalyst-free conditions also provide efficient access to 4-vinyl-1,2-oxaphospholane 2-oxides with high diastereoselectivity and atom economy . Key factors affecting yields include steric hindrance from substituents (e.g., bulky tert-butyl groups enhance enantioselectivity in ligand synthesis) and the stability of intermediates during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.